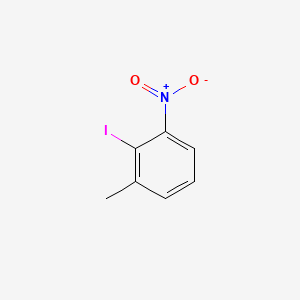

2-Iodo-1-methyl-3-nitrobenzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35343. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-iodo-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYPSJARSQSCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284067 | |

| Record name | 2-iodo-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6277-17-4 | |

| Record name | 6277-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-IODO-3-NITROTOLUENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-1-methyl-3-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Iodo-1-methyl-3-nitrobenzene, a versatile chemical intermediate. We will delve into its core chemical and physical properties, established synthesis and purification protocols, characteristic reactivity, and current applications, with a strong emphasis on the causal relationships that govern its behavior in chemical systems.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic compound featuring three distinct functional groups—iodo, methyl, and nitro groups—on a benzene ring. This specific arrangement dictates its unique electronic properties and reactivity, making it a valuable building block in multi-step organic synthesis.[1]

Chemical Identifiers and Molecular Structure

-

IUPAC Name: 1-Iodo-2-methyl-3-nitrobenzene

-

Synonyms: 2-Iodo-3-nitrotoluene, 2-Iodo-3-methylnitrobenzene[1]

-

Molecular Formula: C₇H₆INO₂[1]

-

Molecular Weight: 263.03 g/mol [1]

The structural arrangement of the substituents is critical. The methyl group at position 1, the iodo group at position 2, and the nitro group at position 3 create a sterically hindered and electronically complex environment that influences its reaction pathways.

Physicochemical Data

The physical properties of this compound are summarized in the table below. These characteristics are essential for determining appropriate solvents for reactions and purification, as well as for setting up experimental conditions.

| Property | Value | Source(s) |

| Melting Point | 62-69 °C | [1][4] |

| Boiling Point | No data available | |

| Solubility | Soluble in organic solvents | |

| Purity | ≥ 97% (GC) | [1][4] |

| PubChem ID | 234781 | [1][4] |

Note: The melting point is a range, indicating that the purity of commercially available samples can vary. Careful purification is often necessary for sensitive downstream applications.

Synthesis and Purification

A plausible route starts with 2-iodotoluene. The methyl group is an ortho-, para-director, while the iodo group is also an ortho-, para-director. However, the directing effects must be carefully considered. Nitration would likely yield a mixture of isomers, from which the desired this compound would need to be separated.

Illustrative Synthetic Workflow

Below is a generalized workflow for the synthesis and subsequent purification of a nitro-iodotoluene isomer, which serves as a validated model for producing high-purity material.

Caption: Generalized workflow for synthesis and purification.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard nitration procedures.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-iodotoluene (1.0 eq) in a suitable solvent like acetic anhydride. Cool the flask in an ice-salt bath to 0-5°C.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (catalytic amount) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10°C. The slow addition is crucial to control the exothermic reaction and minimize the formation of byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture over crushed ice. The crude product should precipitate as a solid or an oil.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic extracts sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude mixture of isomers using column chromatography on silica gel with a hexane/ethyl acetate gradient to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the electronic interplay of its three functional groups.

-

Iodo Group: The C-I bond is the most versatile site for synthetic transformations. The iodine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAAr) reactions, although the ring is not highly activated for this pathway. More importantly, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity.[1]

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Its primary reactivity involves reduction to an amino group (-NH₂). This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can be further functionalized.

-

Methyl Group: The methyl group is relatively unreactive but can undergo free-radical halogenation under specific conditions. Its primary role is steric and electronic, influencing the regioselectivity of reactions on the ring.

Key Reaction Pathways

The diagram below illustrates the principal transformations of this compound, highlighting its utility as a synthetic intermediate.

Caption: Key reaction pathways for this compound.

Applications in Research and Development

This compound is primarily used as a key intermediate in the synthesis of more complex molecules.[1] Its utility spans several areas:

-

Pharmaceutical Development: It serves as a scaffold for building molecules with potential therapeutic activity. The ability to selectively functionalize the iodo and nitro groups allows for the systematic exploration of chemical space in drug discovery programs.[1]

-

Materials Science: This compound can be used in the synthesis of novel organic materials, including organic semiconductors and other functional electronic materials.[1]

-

Chemical Research: It is a valuable tool for studying reaction mechanisms and developing new synthetic methodologies, particularly in the field of metal-catalyzed coupling reactions.[1]

-

Environmental Research: Researchers may use it to study the behavior and degradation of nitroaromatic compounds in environmental systems.[1][4]

Safety, Handling, and Storage

As a nitroaromatic and iodo-containing compound, this compound requires careful handling.

Hazard Identification

Based on data for structurally similar compounds, the primary hazards are:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Irritation: Causes skin and serious eye irritation.[5]

-

Organ Toxicity: May cause respiratory irritation.[6]

Recommended Handling and PPE

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage temperatures range from 0°C to 25°C.[1][4]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[7]

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the orthogonal reactivity of its functional groups. The C-I bond provides a reliable site for carbon-carbon and carbon-heteroatom bond formation via cross-coupling chemistry, while the nitro group can be readily converted to an amine for further derivatization. This combination makes it a versatile building block for creating complex molecular architectures in pharmaceuticals and materials science. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.

References

-

PubChem. (n.d.). 1-Iodo-2-methyl-3-nitrobenzene. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 1-Iodo-3-nitrobenzene. Retrieved from PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Iodo-1-methyl-3-nitro-benzene | 6277-17-4 [chemicalbook.com]

- 3. 6277-17-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. chemimpex.com [chemimpex.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 1-Iodo-2-methyl-3-nitrobenzene | C7H6INO2 | CID 11536258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Iodo-3-nitrobenzene | C6H4INO2 | CID 12574 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Iodo-1-methyl-3-nitrobenzene (CAS: 6277-17-4)

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Molecular Profile and Physicochemical Properties

2-Iodo-1-methyl-3-nitrobenzene, also known as 2-iodo-3-nitrotoluene, is a substituted aromatic compound whose synthetic value is derived from the specific arrangement and reactivity of its functional groups: an iodo group, a methyl group, and a nitro group.[1] This unique trifecta of functionalities on a benzene scaffold allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.[1]

The physical and chemical properties of this compound are summarized in the table below, providing a foundational dataset for its use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 6277-17-4 | [1][2] |

| Molecular Formula | C₇H₆INO₂ | [1] |

| Molecular Weight | 263.03 g/mol | [1] |

| Appearance | Yellow to light orange powder/crystal | [1] |

| Melting Point | 62-69 °C | [1] |

| Purity | ≥ 97% (GC) | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Iodo-3-methylnitrobenzene, 2-Iodo-3-nitrotoluene | [1] |

| Solubility | Soluble in organic solvents | |

| Storage Conditions | Store at 0-8°C, protect from light | [1] |

The presence of the electron-withdrawing nitro group and the bulky, polarizable iodo group significantly influences the electronic and steric environment of the benzene ring, dictating its reactivity in subsequent chemical reactions.

Section 2: Synthesis and Mechanistic Considerations

While specific, detailed industrial synthesis routes for this compound are not extensively published in readily available literature, its structure suggests a logical synthetic pathway rooted in fundamental aromatic chemistry principles. A plausible laboratory-scale synthesis would likely involve the nitration of 2-iodotoluene.

2.1: Conceptual Synthetic Workflow: Nitration of 2-Iodotoluene

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. The directing effects of the substituents already present on the ring are of paramount importance. The methyl group is an ortho-, para-director, activating the ring towards electrophilic attack.[4][5] Conversely, the iodo group is also an ortho-, para-director but is deactivating. The interplay of these electronic effects will govern the regioselectivity of the nitration.

A typical nitration procedure involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[4][6]

Experimental Protocol: Conceptual Nitration of 2-Iodotoluene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2-iodotoluene in an ice bath.

-

Preparation of Nitrating Mixture: Slowly add concentrated sulfuric acid to concentrated nitric acid in a separate flask, keeping the mixture cool.

-

Addition: Add the nitrating mixture dropwise to the cooled 2-iodotoluene with vigorous stirring, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

2.2: Visualization of the Synthetic Pathway

Caption: Conceptual synthesis of this compound.

Section 3: Reactivity and Applications in Synthetic Chemistry

The true value of this compound lies in its capacity to serve as a versatile scaffold for the construction of more complex molecules. Its functional groups offer distinct and orthogonal reactivity, enabling selective transformations. It is a key intermediate in the production of various pharmaceuticals and agrochemicals.[1]

3.1: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[7][8] this compound can readily participate as the organohalide partner, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[7] Recent advancements have even shown that nitroarenes themselves can act as electrophilic coupling partners in Suzuki-Miyaura reactions, highlighting the diverse reactivity of this class of compounds.[9][10]

Caption: Suzuki-Miyaura coupling with this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction allows for the synthesis of aryl amines from aryl halides and primary or secondary amines.[11] Utilizing this compound as the aryl halide substrate provides a direct route to N-aryl compounds, which are prevalent in drug molecules.[11] The reaction mechanism typically involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] Interestingly, recent research has also demonstrated the possibility of Buchwald-Hartwig amination of nitroarenes, further expanding the synthetic utility of this compound class.[13]

3.2: Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[14][15] While the iodo group is a good leaving group, its position relative to the nitro group is crucial. In this compound, the iodo and nitro groups are in a meta-relationship, which is generally less favorable for SₙAr compared to ortho or para arrangements where the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group.[14][15] However, under forcing conditions or with highly reactive nucleophiles, SₙAr at the iodine-bearing carbon may be possible. The high polarizability of the iodo group might also play a role in stabilizing the transition state.[16]

3.3: Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). This transformation is a cornerstone of aromatic chemistry, as it provides access to anilines, which are versatile synthetic intermediates for the preparation of a wide array of compounds, including dyes, pharmaceuticals, and polymers. The resulting 2-iodo-3-aminotoluene can then undergo further functionalization at both the amino and iodo positions.

Section 4: Applications in Drug Discovery and Development

This compound serves as a valuable starting material and intermediate in the synthesis of pharmaceutically active compounds.[1] Its utility stems from the ability to introduce diverse functionalities through the reactions described above, allowing for the rapid generation of compound libraries for screening and lead optimization.

The structural motifs accessible from this building block are prevalent in a wide range of therapeutic areas. For instance, the biaryl structures formed via Suzuki coupling are key components of many drugs, and the arylamines synthesized through Buchwald-Hartwig amination or nitro group reduction are found in numerous bioactive molecules.[1]

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information.[17][18][19][20][21]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17][18]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[18] Use only in a well-ventilated area.[17] Do not eat, drink, or smoke when using this product.[17][18]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[17] Store locked up.[17]

-

First Aid: In case of contact with skin, wash with plenty of water.[17] If in eyes, rinse cautiously with water for several minutes.[17] If inhaled, remove the person to fresh air.[17] If swallowed, rinse mouth and seek immediate medical attention.[17]

Section 6: Conclusion

This compound is a strategically functionalized aromatic compound with significant potential in synthetic organic chemistry. Its value lies in the orthogonal reactivity of its iodo, methyl, and nitro groups, which allows for a wide range of chemical transformations. For researchers in drug discovery and materials science, this compound represents a versatile building block for the synthesis of novel and complex molecular architectures. A thorough understanding of its reactivity, coupled with careful experimental design and adherence to safety protocols, will enable the full realization of its synthetic potential.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ResearchGate. Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? [Link]

-

PubMed. Buchwald-Hartwig Amination of Nitroarenes. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ACS Omega. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

-

YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

CORE. dr. Vesna Dolničar. [Link]

-

ResearchGate. Developing an Interactive System to Provide Management Support for Transportation Research Organizations. [Link]

-

Royal Society of Chemistry. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]

-

Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

Doc Brown's Chemistry. aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. [Link]

-

SpectraBase. Methyl 3-iodo-5-nitrobenzoate. [Link]

-

PubChem. 1-Iodo-3-nitrobenzene. [Link]

-

Chemistry LibreTexts. Nitration of Benzene and Methylbenzene. [Link]

-

Scribd. Reactivity of Methyl and Nitro Benzene. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Iodo-1-methyl-3-nitro-benzene | 6277-17-4 [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. sodiumiodide.net [sodiumiodide.net]

An In-depth Technical Guide to 2-Iodo-1-methyl-3-nitrobenzene: Synthesis, Characterization, and Reactivity

This technical guide provides a comprehensive overview of 2-iodo-1-methyl-3-nitrobenzene (CAS No. 6277-17-4), a versatile aromatic building block crucial for advanced synthesis in the pharmaceutical, agrochemical, and materials science sectors. This document delves into its physicochemical properties, outlines a robust synthetic pathway, provides detailed characterization data, and explores its reactivity in key cross-coupling reactions. The insights provided are geared towards researchers, scientists, and drug development professionals seeking to leverage this compound's unique structural features for the creation of complex molecular architectures.

Core Physicochemical & Structural Properties

This compound, also known as 2-iodo-3-nitrotoluene, is a substituted aromatic compound featuring an iodine atom, a methyl group, and a nitro group. This specific arrangement of functional groups—an excellent leaving group (iodine), a steric and electronic influencing group (methyl), and a strong electron-withdrawing group (nitro)—renders it a highly valuable and reactive intermediate in organic synthesis.[1][2] Its core properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 263.03 g/mol | [3] |

| Molecular Formula | C₇H₆INO₂ | [3] |

| CAS Number | 6277-17-4 | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Iodo-3-nitrotoluene, 2-Methyl-6-nitroiodobenzene | [3] |

| Appearance | Yellow solid/powder | [1] |

| Melting Point | 64-69 °C | [1] |

| Solubility | Soluble in common organic solvents. |

The strategic placement of these groups dictates the compound's reactivity. The iodine atom at the C2 position serves as the primary site for palladium-catalyzed cross-coupling reactions. The adjacent methyl group at C1 provides steric hindrance that can influence catalyst binding and reaction kinetics. The nitro group at C3 strongly deactivates the aromatic ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution (SNAr) reactions, a duality that can be exploited in complex synthetic strategies.

Synthesis Pathway: Diazotization-Iodination

While several synthetic routes can be envisioned, the most reliable and scalable approach for preparing this compound is via a Sandmeyer-type reaction, starting from the commercially available 2-methyl-6-nitroaniline. This method involves two key stages: the formation of a diazonium salt and its subsequent displacement by an iodide anion. This pathway is favored over direct iodination of 3-nitrotoluene due to the directing effects of the methyl and nitro groups, which would otherwise lead to a mixture of regioisomers.[5][6][7]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Iodo-3-nitrotoluene | C7H6INO2 | CID 234781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Iodo-1-methyl-3-nitro-benzene | 6277-17-4 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

The Definitive Guide to the Structural Elucidation of 2-Iodo-1-methyl-3-nitrobenzene

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Art and Science of Molecular Characterization

In the realm of synthetic chemistry and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a research program. This guide provides a comprehensive, in-depth exploration of the techniques and logical framework required for the structural elucidation of a seemingly simple yet illustrative molecule: 2-iodo-1-methyl-3-nitrobenzene.

This document is not a rigid-by-the-numbers protocol but rather a narrative of scientific deduction. We will delve into the "why" behind each analytical choice, demonstrating how a multi-spectroscopic approach provides a self-validating system for confirming the identity and connectivity of this substituted aromatic compound. As researchers, scientists, and drug development professionals, mastering this deductive process is paramount to ensuring the integrity and success of your work.

Foundational Analysis and Synthetic Context

Before delving into the complexities of spectroscopic analysis, it is crucial to establish the foundational knowledge of the target compound and its synthetic origin. This context provides the initial hypothesis for the expected molecular formula and structure.

Physicochemical Properties

A summary of the known properties of this compound is presented in Table 1. This information is invaluable for sample handling, purification, and as a preliminary confirmation of the compound's identity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆INO₂ | [1] |

| Molecular Weight | 263.03 g/mol | [1] |

| Appearance | Yellow solid | |

| Melting Point | 64-68 °C | |

| CAS Number | 6277-17-4 |

Synthesis via the Sandmeyer Reaction: A Plausible Route

A common and effective method for the introduction of an iodo group onto an aromatic ring is the Sandmeyer reaction.[2][3] This reaction proceeds via the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with an iodide salt. For the synthesis of this compound, a logical precursor is 2-methyl-3-nitroaniline.

The following is a detailed, step-by-step protocol for this synthesis, providing the necessary context for the subsequent structural analysis.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-methyl-3-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Starch-Iodide Paper

Procedure:

-

Diazotization:

-

In a 250 mL beaker, dissolve 2-methyl-3-nitroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and deionized water.

-

Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring.

-

In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0-5 °C.

-

Confirm the presence of excess nitrous acid by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates a positive test).

-

-

Iodination:

-

In a separate 500 mL beaker, dissolve potassium iodide (1.5 eq) in deionized water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from ethanol/water to afford this compound as a yellow solid.

-

The Spectroscopic Toolkit: A Multi-faceted Approach

The elucidation of an unknown structure is akin to solving a complex puzzle. Each piece of spectroscopic data provides a unique clue, and it is the convergence of all these clues that leads to a confident structural assignment. The workflow for the analysis of this compound is depicted in the following diagram.

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): Determining the Molecular Mass and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[4] For our target molecule, the primary goal is to confirm the molecular weight and to analyze the fragmentation pattern to gain insights into the molecule's structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Comments |

| 263 | [C₇H₆INO₂]⁺ | Molecular ion (M⁺) peak. |

| 246 | [C₇H₆IO]⁺ | Loss of NO. |

| 217 | [C₇H₆I]⁺ | Loss of NO₂. |

| 136 | [C₆H₃INO₂]⁺ | Loss of CH₃. |

| 90 | [C₇H₆]⁺ | Loss of I and NO₂. |

| 89 | [C₇H₅]⁺ | Loss of H from the [C₇H₆]⁺ fragment. |

Interpretation:

The presence of a molecular ion peak at m/z 263 would be the first crucial piece of evidence, confirming the molecular formula C₇H₆INO₂. The fragmentation pattern provides further structural clues. The loss of a nitro group (NO₂, 46 Da) to give a fragment at m/z 217 is a characteristic fragmentation for nitroaromatic compounds.[5] The presence of iodine is often indicated by a peak at m/z 127, corresponding to the iodine cation, although this is not always observed. The peaks at m/z 90 and 89 are likely due to the aromatic backbone after the loss of the substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an invaluable tool for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Predicted Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2975-2850 | C-H stretch | Methyl (CH₃) |

| 1550-1475 | N-O asymmetric stretch | Nitro (NO₂) |

| 1360-1290 | N-O symmetric stretch | Nitro (NO₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 800-600 | C-I stretch | Aryl Iodide |

Interpretation:

The IR spectrum provides clear evidence for the key functional groups in this compound. The strong absorptions in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of a nitro group, respectively. The presence of C-H stretches above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the compound. The C-H stretches below 3000 cm⁻¹ are indicative of the methyl group. The C-I stretch is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for the determination of the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all protons and carbons and their connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

Table 4: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | H-4 |

| ~7.5-7.7 | d | 1H | H-6 |

| ~7.2-7.4 | t | 1H | H-5 |

| ~2.5 | s | 3H | CH₃ |

Interpretation:

The ¹H NMR spectrum is expected to show four distinct signals. The singlet at approximately 2.5 ppm integrating to three protons is characteristic of a methyl group attached to an aromatic ring. The aromatic region (7.0-8.5 ppm) should display three signals, each integrating to one proton. The deshielding effect of the electron-withdrawing nitro and iodo groups will cause these aromatic protons to appear at relatively high chemical shifts. The specific splitting patterns (doublets and a triplet) arise from the coupling between adjacent protons on the ring. The proton at position 5 (H-5) is expected to be a triplet as it is coupled to both H-4 and H-6. H-4 and H-6 are expected to be doublets as they are each coupled to H-5.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their chemical environment.

Table 5: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-3 (C-NO₂) |

| ~140 | C-1 (C-CH₃) |

| ~135 | C-6 |

| ~130 | C-4 |

| ~125 | C-5 |

| ~95 | C-2 (C-I) |

| ~20 | CH₃ |

Interpretation:

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitro group (C-3) is expected to be the most deshielded, appearing at a high chemical shift. The carbon bearing the iodine atom (C-2) will be significantly shielded due to the "heavy atom effect" and is expected to appear at a relatively low chemical shift for an aromatic carbon. The remaining aromatic carbons will appear in the typical range of 120-140 ppm, and the methyl carbon will be found at a much lower chemical shift, around 20 ppm.

2D NMR Spectroscopy: Unraveling the Connectivity

While 1D NMR provides a wealth of information, 2D NMR techniques are essential for definitively establishing the connectivity between atoms.

3.3.1. COSY (Correlation Spectroscopy): Identifying ¹H-¹H Couplings

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[6]

Caption: Predicted COSY correlations for this compound.

Interpretation:

In the COSY spectrum of this compound, we would expect to see cross-peaks connecting H-4 and H-5, and H-5 and H-6. This confirms the connectivity of the three adjacent protons on the aromatic ring. The methyl protons (CH₃) would not show any COSY correlations with the aromatic protons as they are separated by more than three bonds.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Attached Carbons

The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations).[7]

Table 6: Predicted HSQC Correlations for this compound

| ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Assignment |

| ~7.8-8.0 | ~130 | H-4 to C-4 |

| ~7.5-7.7 | ~135 | H-6 to C-6 |

| ~7.2-7.4 | ~125 | H-5 to C-5 |

| ~2.5 | ~20 | CH₃ protons to CH₃ carbon |

Interpretation:

The HSQC spectrum allows for the direct assignment of the protonated carbons. For example, the proton signal at ~7.8-8.0 ppm will show a cross-peak with the carbon signal at ~130 ppm, confirming that this proton is attached to this carbon. This is a crucial step in assigning the ¹³C NMR spectrum. The quaternary carbons (C-1, C-2, and C-3) will not show any signals in the HSQC spectrum as they are not directly bonded to any protons.

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation): Establishing Long-Range Connectivity

The HMBC spectrum is arguably the most powerful 2D NMR experiment for elucidating the complete carbon framework. It shows correlations between protons and carbons that are two or three bonds away.[8]

Caption: Key predicted HMBC correlations for this compound.

Interpretation:

The HMBC spectrum provides the final and most definitive pieces of the structural puzzle by connecting the various spin systems and identifying the positions of the quaternary carbons. Key expected correlations include:

-

Methyl Protons (CH₃): These protons will show correlations to the carbon they are attached to (C-1), as well as the adjacent carbons (C-2 and C-6). This confirms the position of the methyl group.

-

H-4: This proton will show correlations to the adjacent carbons (C-3 and C-5) and the carbon three bonds away (C-2). The correlation to C-2 is particularly important for confirming the relative positions of the iodo and nitro groups.

-

H-6: This proton will show correlations to the adjacent carbons (C-1 and C-5) and the carbon three bonds away (C-2).

-

H-5: This proton will show correlations to the adjacent carbons (C-4 and C-6) and the carbons three bonds away (C-1 and C-3).

By carefully analyzing these long-range correlations, the entire connectivity of the molecule can be pieced together, confirming the this compound structure.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of this compound serves as a compelling example of the power of a multi-spectroscopic approach. Each technique provides a unique and complementary piece of information, and together they form a self-validating system. The mass spectrum confirms the molecular formula, the IR spectrum identifies the key functional groups, and the suite of 1D and 2D NMR experiments meticulously maps out the carbon-hydrogen framework and the connectivity of all atoms.

For the researcher, scientist, and drug development professional, the ability to not only acquire but also to expertly interpret this array of data is a fundamental skill. It is this skill that ensures the integrity of our science and paves the way for new discoveries.

References

-

PubChem. Compound Summary for CID 234781, 2-Iodo-3-nitrotoluene. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

- Jacobsen, N. E. (2007).

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for: Mechanism of Intramolecular Transformations of Nickel Phosphanido Hydride Complexes. [Link]

-

ResearchGate. Figure S4. 1 H-/ 15 N-HSQC NMR spectrum of [HL 3 ][ReO 4 ] in toluene-d... [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

-

YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

ResearchGate. 2D NMR correlation spectra of 2 in toluene-d 8 at RT (Avance II... [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

YouTube. Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. [Link]

-

NIST WebBook. 4-Iodo-3-nitrotoluene. [Link]

-

ResearchGate. 1D 1 H-projections extracted from HMBC slices (Fig. 3A-3C, 4A) of... [Link]

-

Cheméo. Chemical Properties of 2-Iodo-3-nitrotoluene. [Link]

-

Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

-

CORE. Supporting Information. [Link]

-

Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

-

ResearchGate. Experimental results on the laser controlled fragmentation of nitrotoluene isomers. (a) The mass spectrum of ortho - [Link]

-

Chemistry LibreTexts. 19: HMBC. [Link]

-

JEOL. COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. [Link]

-

PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

-

Royal Society of Chemistry. Contents. [Link]

-

PubChemLite. 2-iodo-3-nitrotoluene (C7H6INO2). [Link]

-

NOP - Sustainability in the organic chemistry lab course. 13 C-NMR. [Link]

-

JEOL. COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. [Link]

-

PubChem. 2-Nitrotoluene. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental). [Link]

Sources

- 1. 2-Iodo-3-nitrotoluene | C7H6INO2 | CID 234781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

2-Iodo-1-methyl-3-nitrobenzene melting point

An In-Depth Technical Guide to the Physicochemical Properties of 2-Iodo-1-methyl-3-nitrobenzene, Focusing on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable substituted aromatic compound frequently utilized as a key intermediate in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1][2] Its utility in synthetic chemistry hinges on its purity, a critical parameter often first assessed by its melting point. This guide provides a comprehensive examination of the melting point of this compound, detailing methodologies for its accurate determination, protocols for purification, and the scientific principles that underpin these techniques. By grounding these procedures in established theory, this document serves as a practical resource for researchers aiming to ensure the quality and reliability of their starting materials.

Compound Profile and Physicochemical Characteristics

This compound, also known as 2-Iodo-3-nitrotoluene, is a yellow crystalline solid at room temperature.[1][2] Its molecular structure, featuring an iodinated and nitrated toluene scaffold, makes it a versatile building block for various coupling reactions and further functionalization.

| Property | Value | Source(s) |

| CAS Number | 6277-17-4 | [1][2] |

| Molecular Formula | C₇H₆INO₂ | [1][2] |

| Molecular Weight | 263.03 g/mol | [1] |

| Appearance | Yellow powder / solid | [1][2] |

| Synonyms | 2-Iodo-3-methylnitrobenzene, 2-Iodo-3-nitrotoluene | [1] |

| Purity (Typical) | ≥ 97% (GC) | [1][2] |

The Significance of Melting Point for this compound

The melting point is a fundamental thermal property that serves as a primary indicator of a solid compound's identity and purity. For this compound, the reported melting point varies, typically cited within the range of 62-69 °C .[1][2] A more specific value of 68 °C has also been reported.

This variation is scientifically significant:

-

A sharp, narrow melting range (e.g., 67-68 °C) is indicative of high purity. In a highly crystalline solid, the molecules are arranged in a uniform lattice, requiring a specific amount of thermal energy to overcome these forces and transition to a liquid state.

-

A broad, depressed melting range (e.g., 62-66 °C) strongly suggests the presence of impurities. Impurities disrupt the crystalline lattice, weakening the intermolecular forces. This phenomenon, known as melting point depression, means that less energy is required to melt the solid, and the transition occurs over a wider temperature range as different parts of the mixture melt.

Therefore, the accurate determination of the melting point is not merely a data-gathering exercise; it is the first line of quality control for any experiment or synthesis utilizing this compound.

Experimental Protocols for Melting Point Determination

The choice of method for determining the melting point depends on the required precision and available instrumentation. Two common and reliable methods are presented below.

Capillary Melting Point Method

This classical technique provides a visual determination of the melting range and is suitable for most academic and industrial laboratories.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperatures at which the substance begins to liquefy (onset) and completely liquefies (clear point) are recorded as the melting range. A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for accuracy, allowing the temperature of the heating block and the sample to equilibrate.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A coarse sample will not pack well and will melt unevenly.

-

Capillary Packing: Tap the open end of a capillary tube into the sample powder, forcing a small amount (2-3 mm in height) into the tube.

-

Sample Compaction: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to tightly pack the sample at the bottom. This ensures efficient and uniform heat transfer.

-

Instrument Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-15 °C per minute to find an approximate range.

-

Accurate Measurement: For a precise reading, begin heating and bring the temperature to about 15-20 °C below the expected melting point (e.g., start from ~45 °C).

-

Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute. Observe the sample closely.

-

Record the Range:

-

T₁ (Onset): Record the temperature at which the first drop of liquid appears.

-

T₂ (Clear Point): Record the temperature at which the entire sample becomes a clear liquid.

-

-

Report: The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that offers higher precision and quantitative data about the melting process.

Principle: DSC measures the difference in heat flow between the sample and an inert reference as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), which is detected as a significant change in heat flow. The resulting plot of heat flow versus temperature shows a distinct peak, from which the onset temperature and the peak maximum (often taken as the melting point) can be determined with high accuracy.

General Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

-

Encapsulation: Seal the pan with a lid using a sample press. This prevents any loss of sample due to sublimation.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 5-10 °C/min) through the expected melting range. An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative degradation.

-

Data Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is often reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Purification Protocol: Recrystallization

If the melting point determination suggests the presence of impurities (a broad range), purification is necessary. Recrystallization is the most effective method for purifying solid organic compounds.

Principle: This technique relies on the differential solubility of the compound and its impurities in a chosen solvent. The ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

Step-by-Step Protocol:

-

Solvent Selection: Choose an appropriate solvent. For this compound, alcohols (like ethanol or isopropanol) or hydrocarbon/alcohol mixtures are common starting points. The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This step is critical to maximize the yield of the purified product.

-

Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, sand), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

-

Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Rapid cooling (e.g., in an ice bath) can trap impurities within the crystal lattice.

-

Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous pure batch.

-

Ice Bath Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath to maximize the precipitation of the product from the solution.

-

Vacuum Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the purified crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the melting point.

-

Validation: Re-measure the melting point of the dried, purified crystals. A successful recrystallization will result in a significantly narrower and higher melting range.

Caption: General Workflow for Purification by Recrystallization.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[3][4] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3][4][5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][7]

-

Handling: Avoid generating dust.[3] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3][7]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage temperatures range from 0-8°C to 10-25°C, so consult the supplier-specific recommendations.[1][2] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

The melting point of this compound is a critical quality attribute that provides immediate insight into its purity. A sharp melting point near 68 °C indicates a high-purity sample suitable for sensitive synthetic applications. Conversely, a broad and depressed melting range signals the need for purification. By employing standardized techniques such as capillary melting point determination and, when necessary, purification by recrystallization, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

-

1-Iodo-2-methyl-3-nitrobenzene | C7H6INO2. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. sodiumiodide.net [sodiumiodide.net]

- 6. 1-Iodo-2-methyl-3-nitrobenzene | C7H6INO2 | CID 11536258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

Compound Overview: Chemical and Physical Properties

An In-depth Technical Guide to the Solubility of 2-Iodo-1-methyl-3-nitrobenzene

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical parameter that influences everything from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. This guide provides a detailed exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination.

This compound is an aromatic organic compound with the chemical formula C₇H₆INO₂. It serves as a versatile intermediate in organic synthesis, particularly in the creation of more complex molecules for pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 6277-17-4 | [1][2] |

| Molecular Formula | C₇H₆INO₂ | [1] |

| Molecular Weight | 263.03 g/mol | [1] |

| Melting Point | 62-69 °C | [1] |

| Appearance | Yellow powder | [1] |

| Synonyms | 2-Iodo-3-methylnitrobenzene, 2-Iodo-3-nitrotoluene | [1] |

Theoretical Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like."[3][4] By examining the functional groups present in this compound, we can predict its solubility behavior in various solvents.

The molecule consists of a benzene ring substituted with a methyl group (-CH₃), a nitro group (-NO₂), and an iodine atom (-I). The benzene ring and the methyl group are nonpolar, while the nitro group is strongly polar and the iodine atom is weakly polar. Overall, the presence of the large nonpolar aromatic ring and the weakly polar substituents suggests that the molecule is predominantly nonpolar to weakly polar.

Caption: Molecular structure of this compound highlighting key functional groups.

Based on this structure, the following solubility predictions can be made:

-

Water (Polar Protic): The compound is expected to be insoluble or sparingly soluble in water. The large nonpolar surface area of the benzene ring and the lack of significant hydrogen bonding capabilities will limit its interaction with highly polar water molecules.

-

Alcohols (e.g., Methanol, Ethanol) (Polar Protic): Solubility is likely to be moderate. While these solvents are polar, their alkyl chains provide some nonpolar character that can interact with the benzene ring.

-

Acetone, Ethyl Acetate (Polar Aprotic): Good solubility is anticipated in these solvents. Their polarity can interact with the nitro group, while their organic nature allows for favorable interactions with the rest of the molecule.

-

Dichloromethane, Chloroform (Weakly Polar): High solubility is expected due to the similar weakly polar nature of both the solute and the solvents.

-

Hexane, Toluene (Nonpolar): Moderate to good solubility is likely, especially in toluene, where pi-stacking interactions between the aromatic rings can occur.

Known Solubility Data

Specific quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions consistently state that it is soluble in organic solvents. This aligns with the theoretical predictions based on its molecular structure. For many research and development applications, this qualitative understanding is sufficient for selecting appropriate reaction or purification solvents. However, for applications such as crystallography or formulation development, precise quantitative data is necessary and must be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

To a series of vials, add a precisely measured volume of the chosen solvent (e.g., 5.0 mL).

-

Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. Temperature control is critical as solubility is temperature-dependent.[4] A standard temperature of 25 °C is often used.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometer. A pre-established calibration curve using standard solutions of known concentrations of this compound is essential for accurate quantification.

-

-

Data Calculation and Reporting:

-

From the analytical measurement and the dilution factor, calculate the concentration of the original saturated solution.

-

Report the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and always specify the temperature at which the measurement was made.

-

Safety Precautions

This compound should be handled with appropriate safety measures. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[5][6][7] Always work in a well-ventilated area, preferably a fume hood, and wear personal protective equipment, including gloves, safety glasses, and a lab coat.[6] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[5][6][7][8]

Conclusion

References

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Pardue. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). 2 - SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Iodo-1-methyl-3-nitro-benzene | 6277-17-4 [chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Molecular Profile of 2-Iodo-1-methyl-3-nitrobenzene

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Iodo-1-methyl-3-nitrobenzene

This compound (also known as 2-iodo-3-nitrotoluene) is an aromatic organic compound with the molecular formula C₇H₆INO₂ and a molecular weight of 263.03 g/mol .[1] Its structure, featuring a benzene ring substituted with a methyl group, an iodine atom, and a nitro group, makes it a valuable intermediate in synthetic chemistry.[1] For researchers in pharmaceutical development and materials science, this compound serves as a versatile building block, particularly in coupling reactions where the iodine atom can be selectively replaced to construct more complex molecular architectures.[1]

The precise arrangement of the electron-donating methyl group and the strongly electron-withdrawing nitro and iodo groups on the benzene ring creates a unique electronic environment. This environment dictates the molecule's reactivity and is directly reflected in its spectroscopic signatures. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and predicting its behavior in subsequent chemical transformations. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in first principles and supported by empirical data.

Caption: Molecular structure of this compound.

¹H and ¹³C NMR Spectroscopic Analysis: Probing the Electronic Landscape

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of each nucleus is exquisitely sensitive to the local electronic environment, which is heavily influenced by the substituents on the aromatic ring.

¹H NMR Spectrum: A Tale of Three Protons

The ¹H NMR spectrum of this compound is predicted to show four distinct signals: three in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring, and one in the aliphatic region (~2.5 ppm) for the methyl group protons.

-

Substituent Effects: The nitro group (-NO₂) is a potent electron-withdrawing group through both resonance and inductive effects, causing significant deshielding (a downfield shift to higher ppm) of protons ortho and para to it.[2] The iodine atom (-I) is also electron-withdrawing via induction, leading to deshielding, though less pronounced than the nitro group. Conversely, the methyl group (-CH₃) is weakly electron-donating, causing mild shielding (an upfield shift).

-

Predicted Chemical Shifts and Splitting:

-

H6: This proton is ortho to the nitro group and meta to the iodine. It is expected to be the most deshielded proton, appearing furthest downfield. It will be split into a doublet by the adjacent H5.

-

H4: This proton is ortho to the iodine and meta to the nitro group. It will also be significantly deshielded and will appear as a doublet due to coupling with H5.

-

H5: This proton is situated between H4 and H6 and is meta to both the methyl and nitro groups. It will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H4 and H6.

-

-CH₃: The three protons of the methyl group are equivalent and are not coupled to any other protons, so they will appear as a sharp singlet.

-

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |

| H6 | ~ 8.0 - 8.2 | Doublet (d) | Ortho to strongly withdrawing -NO₂ group. |

| H4 | ~ 7.8 - 8.0 | Doublet (d) | Ortho to withdrawing -I group, meta to -NO₂. |

| H5 | ~ 7.4 - 7.6 | Triplet (t) or dd | Coupled to both H4 and H6. |

| -CH₃ | ~ 2.5 | Singlet (s) | Aliphatic protons adjacent to the aromatic ring. |

¹³C NMR Spectrum: Deconvoluting the Carbon Skeleton

The ¹³C NMR spectrum will display seven unique signals, corresponding to the six aromatic carbons and the single methyl carbon.

-

Substituent Effects on Carbon Nuclei:

-

C-I (C2): The carbon directly attached to iodine experiences a strong shielding effect due to the "heavy atom effect," causing its signal to appear significantly upfield, often in the 90-100 ppm range.[3]

-

C-NO₂ (C3): The carbon bonded to the nitro group is strongly deshielded and will appear downfield.

-

C-CH₃ (C1): The ipso-carbon attached to the methyl group will also be deshielded.

-

-CH₃: The methyl carbon will appear far upfield in the typical aliphatic region (~20 ppm).

-

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C3 (C-NO₂) | ~ 150 | Attached to strongly withdrawing -NO₂ group. |

| C1 (C-CH₃) | ~ 140 | Attached to the methyl group, deshielded. |

| C5, C6, C4 | ~ 120 - 135 | Aromatic carbons influenced by multiple substituents. |

| C2 (C-I) | ~ 95 | Shielded due to the heavy atom effect of iodine.[3] |

| -CH₃ | ~ 20 | Typical chemical shift for a methyl group on a benzene ring. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an indispensable technique for the rapid identification of functional groups. For this compound, the most characteristic signals arise from the nitro group.

-

Nitro Group (NO₂): This group produces two very strong and easily identifiable absorption bands.

-

Asymmetric Stretch: A strong band is expected in the range of 1520-1560 cm⁻¹ .

-

Symmetric Stretch: Another strong band is expected between 1345-1385 cm⁻¹ .

-

-

Aromatic Ring:

-

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

-

C=C Stretch: Ring stretching vibrations occur in the 1450-1600 cm⁻¹ region and can sometimes overlap with the nitro group's asymmetric stretch.

-

-

Aliphatic Group:

-

C-H Stretch: The methyl group's C-H stretching will be observed just below 3000 cm⁻¹.

-

-

C-I Bond:

-

C-I Stretch: The carbon-iodine bond stretch is weak and appears in the far-infrared region, typically around 500-600 cm⁻¹ .[4] Its observation may require specialized optics.

-

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| C-I | Stretch | 500 - 600 | Weak |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

-

Molecular Ion (M⁺): The parent molecular ion peak is expected at a mass-to-charge ratio (m/z) of 263, corresponding to the molecular weight of C₇H₆INO₂. Since iodine's principal isotope is ¹²⁷I, no significant M+2 peak is expected, which simplifies the spectrum compared to chlorinated or brominated compounds.[5]

-

Key Fragmentation Pathways: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.

-

Loss of NO₂: Cleavage of the C-N bond would result in a fragment at m/z 217 ([M-46]⁺).

-

Loss of I: The C-I bond is relatively weak. Its homolytic cleavage would lead to a fragment at m/z 136 ([M-127]⁺). This carbocation is relatively stable.

-

Iodine Cation: A peak at m/z 127 corresponding to the iodine cation ([I]⁺) is also possible, though often less abundant than the corresponding alkyl carbocation.[5]

-

Loss of Methyl Radical: Ejection of a methyl radical (-CH₃) would yield a fragment at m/z 248 ([M-15]⁺).

-

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

The following protocols are provided as a guideline and should be adapted based on available instrumentation and specific experimental goals.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.

-

Acquire a ¹³C spectrum using a proton-decoupled pulse program. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 2: FTIR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-